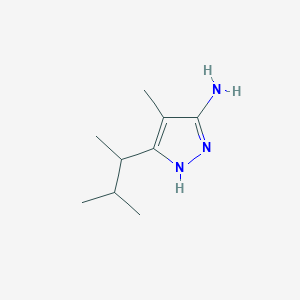

4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

Description

4-Methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at position 4 and a branched alkyl substituent (3-methylbutan-2-yl) at position 3 of the pyrazole ring. The compound’s structure combines lipophilic alkyl groups, which may enhance membrane permeability compared to aromatic substituents.

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4-methyl-5-(3-methylbutan-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-5(2)6(3)8-7(4)9(10)12-11-8/h5-6H,1-4H3,(H3,10,11,12) |

InChI Key |

UIZWETJJAUXPDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1N)C(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate, followed by alkylation with 4-methyl-3-buten-2-one. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Alkylated or arylated pyrazole derivatives.

Scientific Research Applications

4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrazole-5-amine derivatives are heavily influenced by substituents at positions 1, 3, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives

Key Observations:

Substituent Lipophilicity : The target compound’s 3-methylbutan-2-yl group imparts higher lipophilicity compared to aromatic or polar substituents (e.g., 3-chlorophenyl or thiophen-2-yl). This may improve passive diffusion across biological membranes .

In contrast, alkyl groups (e.g., 3-methylbutan-2-yl) provide steric bulk without significant electronic perturbation .

Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of hydrazine with a diketone precursor or multi-component reactions, as seen in related pyrazole derivatives .

Physicochemical and Pharmacokinetic Properties

- Solubility : Alkyl-substituted derivatives (e.g., the target compound) are less water-soluble than polar analogs (e.g., 5-(4-methoxyphenyl) derivatives) but may exhibit better lipid membrane penetration.

Biological Activity

4-Methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, with the CAS number 1340553-37-8, is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

- Molecular Formula : C₉H₁₇N₃

- Molecular Weight : 167.25 g/mol

- Structure : The compound consists of a pyrazole ring substituted with a methyl group and a branched alkyl chain, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 62.5 µg/mL |

| This compound | S. aureus | 78.12 µg/mL |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. In vitro assays have demonstrated that certain pyrazoles can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC₅₀ values for these compounds often range from 200 to 300 µg/mL, indicating moderate activity.

| Cell Line | IC₅₀ Value (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- DNA Intercalation : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Pyrazoles may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogenic organisms and cancer cells.

Case Studies

A notable study evaluated the effects of various pyrazole derivatives on cancer cell lines and reported that modifications in the alkyl chain significantly influenced the cytotoxicity profile. The study concluded that compounds with branched alkyl groups exhibited enhanced activity compared to their linear counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.